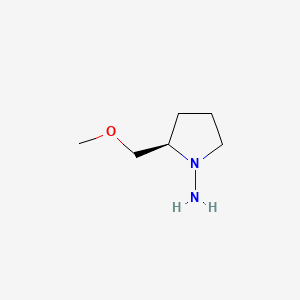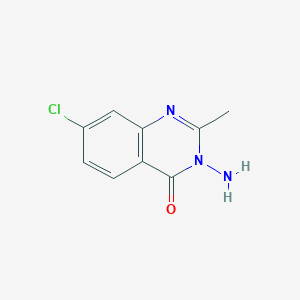
3-bromo-N-cyclopentylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-cyclopentylbenzamide: is an organic compound with the molecular formula C12H14BrNO It is a member of the aryl amides family, characterized by the presence of a bromine atom attached to a benzene ring and a cyclopentyl group bonded to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-cyclopentylbenzamide typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved by reacting benzene with bromine in the presence of a catalyst such as iron(III) bromide.
Formation of 3-Bromobenzoic Acid: Bromobenzene is then subjected to a Friedel-Crafts acylation reaction with carbon dioxide to form 3-bromobenzoic acid.
Amidation Reaction: The final step involves the reaction of 3-bromobenzoic acid with cyclopentylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-N-cyclopentylbenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield 3-bromobenzoic acid and cyclopentylamine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under appropriate conditions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 3-hydroxy-N-cyclopentylbenzamide when hydroxide ions are used.
Hydrolysis: The major products are 3-bromobenzoic acid and cyclopentylamine.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-N-cyclopentylbenzamide is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for applications in the manufacture of polymers, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-bromo-N-cyclopentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, leading to modulation of their activity. The cyclopentyl group adds to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
3-Bromo-N-pentylbenzamide: Similar in structure but with a pentyl group instead of a cyclopentyl group.
3-Bromo-N-methylbenzamide: Contains a methyl group instead of a cyclopentyl group.
3-Bromo-N-phenylbenzamide: Features a phenyl group in place of the cyclopentyl group.
Uniqueness: 3-Bromo-N-cyclopentylbenzamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-bromo-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-10-5-3-4-9(8-10)12(15)14-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEACXKKLFRTGSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367894 |
Source


|
| Record name | 3-bromo-N-cyclopentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349405-34-1 |
Source


|
| Record name | 3-bromo-N-cyclopentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1271666.png)
![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)



![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)




![N-[2-(4-bromophenoxy)ethyl]-N-methylamine](/img/structure/B1271706.png)

